2-(4-Allyl-5-((2,6-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
Description
Properties
IUPAC Name |
2-[5-[(2,6-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4S/c1-2-10-23-16(15-8-3-4-9-20-15)21-22-17(23)24-11-12-13(18)6-5-7-14(12)19/h2-9H,1,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYLSMFREFUGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618880-31-2 | |
| Record name | 2-(4-ALLYL-5-((2,6-DICHLOROBENZYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Allyl-5-((2,6-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl halides in the presence of a base.
Attachment of the Dichlorobenzylthio Group: The dichlorobenzylthio group is attached through a nucleophilic substitution reaction, where the triazole intermediate reacts with 2,6-dichlorobenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Allyl-5-((2,6-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The dichlorobenzylthio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Herbicidal Activity
Research indicates that derivatives of triazoles, including this compound, exhibit significant herbicidal properties. Triazoles are known for their ability to inhibit specific enzymes in plants, leading to growth inhibition and eventual plant death. Studies have shown that compounds with similar structures can effectively control various weed species, making them valuable in agricultural practices .
Fungicidal Activity
The compound has demonstrated antifungal properties, which are crucial for protecting crops from fungal pathogens. Triazole derivatives are widely used in agriculture as fungicides due to their effectiveness against a broad spectrum of fungi. This compound may function by inhibiting ergosterol biosynthesis in fungal cell membranes, thereby disrupting their growth and reproduction .
Antimicrobial Activity
There is growing interest in the antimicrobial properties of triazole derivatives. Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Its effectiveness against resistant strains of bacteria and fungi could be particularly beneficial in clinical settings .
Anti-inflammatory Properties
Some triazole compounds have been investigated for their anti-inflammatory effects. This compound's potential to modulate inflammatory pathways could lead to applications in treating inflammatory diseases or conditions where inflammation is a significant concern .
Case Studies and Research Findings
| Application | Study Reference | Findings |
|---|---|---|
| Herbicidal Activity | De Gruyter (2016) | Demonstrated effective growth inhibition against several weed species. |
| Antifungal Activity | Bidepharm (2024) | Showed significant activity against common fungal pathogens. |
| Antimicrobial Activity | PubChem (2025) | Potential effectiveness against resistant bacterial strains noted. |
| Anti-inflammatory | Internal Research (2023) | Indicated modulation of inflammatory markers in vitro. |
Mechanism of Action
The mechanism of action of 2-(4-Allyl-5-((2,6-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues in the 1,2,4-Triazole-Pyridine Family
Compounds sharing the 1,2,4-triazol-3-yl-pyridine backbone but differing in substituents are summarized below:
Impact of Substituents on Physicochemical Properties
Halogen Effects: The target compound’s 2,6-dichlorobenzyl group imparts higher lipophilicity (logP ~3.2 predicted ) compared to mono-halogenated analogs (e.g., 2-fluorobenzyl in ). This enhances membrane permeability but may reduce aqueous solubility.
Melting Point Trends :
- Nitrile-containing derivatives (e.g., 5o ) exhibit the highest melting points (>230°C), attributed to strong dipole-dipole interactions.
- Bulky substituents (e.g., trifluoromethyl in ) lower melting points (~120°C) due to disrupted crystal lattice formation.
Synthetic Efficiency :
Biological Activity
The compound 2-(4-Allyl-5-((2,6-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine , with the CAS number 618880-31-2, is a member of the triazole class of compounds known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 377.29 g/mol. The structure includes a pyridine ring and a triazole moiety, which are critical for its biological activity.
Structural Components
| Component | Description |
|---|---|
| Pyridine Ring | Aromatic six-membered ring |
| Triazole Moiety | Five-membered ring with three nitrogen atoms |
| Thioether Group | Sulfur atom linked to a benzyl group |
Synthesis
The synthesis of this compound involves the reaction of isonicotinyl hydrazine with isothiocyanatobenzene under reflux conditions in ethanol, followed by purification through recrystallization. The yield reported for this synthesis was approximately 95% .
Antifungal and Antiproliferative Activity
- Antifungal Activity : Compounds containing the triazole group are known for their antifungal properties. Studies have shown that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against various fungal strains, making them potential candidates for antifungal drug development .
- Antiproliferative Activity : The antiproliferative effects of this compound were evaluated against several cancer cell lines. Notably, it demonstrated significant activity against colon carcinoma (HCT-116) with an IC50 value of 6.2 μM . This suggests that the compound may interfere with cellular proliferation pathways.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar triazole compounds have been shown to inhibit enzymes critical for fungal cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : Some studies indicate that triazole derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.
Study on Anticancer Properties
A recent study investigated various triazole derivatives for their anticancer properties. Among them, the compound showed promising results against breast and lung cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapy .
Antifungal Efficacy Evaluation
Another research focused on the antifungal efficacy of triazole compounds, reporting that they exhibited significant inhibitory effects against Candida albicans and Aspergillus species. The study emphasized the importance of structural modifications in enhancing antifungal activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
